N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a benzofuran moiety and a 3-methylphenyl substituent. The benzofuran group (a fused bicyclic aromatic system) and the hydroxypropyl linker contribute to its structural complexity, while the 3-methylphenyl acetamide core is a common pharmacophore in medicinal chemistry. Acetamide derivatives are widely investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-6-5-7-15(10-14)11-19(22)21-13-20(2,23)18-12-16-8-3-4-9-17(16)24-18/h3-10,12,23H,11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNJGKSYIJLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation reaction, which is used to form the benzofuran core . The reaction conditions often involve the use of basic or neutral conditions to achieve a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxypropyl and methylphenyl groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other acetamide derivatives reported in the literature. Key comparisons include:
Key Observations:
- Benzofuran vs. Benzothiazole/Benzene Rings : The target compound’s benzofuran moiety (oxygen-containing heterocycle) may enhance metabolic stability compared to benzothiazole derivatives (e.g., ), which often exhibit improved bioavailability due to fluorine substituents .
- Substituent Position : The 3-methylphenyl group in the target compound differs from the 4-methoxyphenyl group in ’s compound 36. Methoxy groups typically increase lipophilicity and membrane permeability, while methyl groups may reduce oxidative metabolism .
- This could influence receptor binding kinetics .
Pharmacological Activity
- Anti-Cancer Potential: Compound 38 () demonstrated IC50 values <10 µM against HCT-1 and MCF-7 cancer cell lines via MTT assays, attributed to its quinazoline sulfonyl group .
- Synthetic Accessibility: The European patent () highlights trifluoromethylbenzothiazole acetamides as synthetically tractable via nucleophilic substitution, whereas the target compound’s hydroxypropyl-benzofuran linkage may require multi-step coupling (e.g., Mitsunobu or Grignard reactions) .
Toxicity and Environmental Impact
- TRI List Compounds : lists perfluoroalkyl-modified acetamides as persistent environmental toxins due to their alkylthio chains. In contrast, the target compound’s aromatic substituents (benzofuran, methylphenyl) likely confer lower bioaccumulation risks .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 342.39 g/mol
Its structure features a benzofuran moiety, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives.
- Substitution Reactions : The hydroxypropyl group is introduced via nucleophilic substitution methods.
- Final Acetamide Formation : The acetamide linkage is created through acylation reactions with appropriate amines.
Anticancer Properties
Numerous studies have investigated the anticancer potential of benzofuran derivatives. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 20.3 | Inhibition of cell proliferation |
| HepG2 (Liver Cancer) | 12.8 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may function as a cytotoxic agent by inducing apoptosis and inhibiting cell cycle progression in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, thereby reducing inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Receptors : It may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes related to cancer progression and inflammation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cancer cell apoptosis.
Case Studies and Research Findings
-
Study on MCF7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as a therapeutic agent in breast cancer treatment.
"The compound induced apoptosis in MCF7 cells through the activation of caspase pathways."
- Anti-inflammatory Effects : Another investigation highlighted its efficacy in reducing inflammation in a rat model of arthritis, showing decreased levels of inflammatory markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of benzofuran-containing acetamides typically involves multi-step reactions. For example, cascade [3,3]-sigmatropic rearrangements under metal-free, thermally promoted conditions (80–120°C) can efficiently construct the benzofuran core . Key parameters include solvent choice (e.g., THF or DMF), catalyst-free environments, and temperature control to minimize side reactions. Yield optimization may require iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzofuran and acetamide moieties. H NMR can identify the hydroxypropyl group (δ 1.8–2.2 ppm) and aromatic protons (δ 6.8–7.5 ppm), while C NMR verifies carbonyl carbons (δ 165–170 ppm). Infrared (IR) spectroscopy detects O–H (3200–3600 cm) and C=O (1680–1720 cm) stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Anti-inflammatory Effects : ELISA-based measurement of TNF-α or IL-6 inhibition in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Solubility Enhancement : Use of co-solvents (DMSO/PEG) or nanoformulations .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
- Dose Optimization : Pharmacodynamic studies in rodent models to establish effective plasma concentrations .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR) .
- QSAR Modeling : Use of descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Q. How can synthetic impurities be identified and quantified during scale-up?
- Methodological Answer :
- Analytical HPLC : C18 columns with UV detection (λ = 254 nm) to resolve impurities. Gradient elution (10–90% acetonitrile in water) improves separation .
- LC-MS : Identifies impurities via molecular ion peaks and fragmentation patterns.
- Process Optimization : Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst impacts on purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
